molecular formula C16H14N2O5 B2513245 N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 673448-95-8

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2513245
CAS No.: 673448-95-8
M. Wt: 314.297
InChI Key: REBYIOUDDXLMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. These processes generate various by-products and involve mechanisms that could be relevant to understanding the degradation or transformation pathways of complex organic compounds like the one (Qutob et al., 2022).

Environmental Presence of Carcinogen Metabolites

The study of human urinary carcinogen metabolites, particularly those related to tobacco and cancer, provides insights into the metabolization and detection of hazardous compounds. This research can inform methodologies for identifying and quantifying the presence and impact of similar compounds in biological systems (Hecht, 2002).

LC-MS/MS Degradation Studies

The use of LC-MS/MS to study the degradation processes and stability of pharmaceuticals, such as nitisinone, under various conditions provides a framework for understanding how similar compounds might degrade or transform in different environments. This approach could be applied to study the stability and degradation pathways of "N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" (Barchańska et al., 2019).

Antitumor Activity of Imidazole Derivatives

Research into the antitumor activity of imidazole derivatives and their pharmacological profile offers insights into the potential medicinal applications of structurally complex compounds. This could suggest avenues for exploring the bioactivity of the compound within oncological contexts (Iradyan et al., 2009).

Environmental Occurrence of Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants in the environment, including their occurrence, fate, human exposure, and toxicity, could provide a comparative perspective on managing and assessing the environmental impact of complex organic compounds. Understanding the pathways through which these compounds interact with biological and ecological systems can inform safety and mitigation strategies (Liu & Mabury, 2020).

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-8-12(18(20)21)3-4-13(10)17-16(19)11-2-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBYIOUDDXLMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.